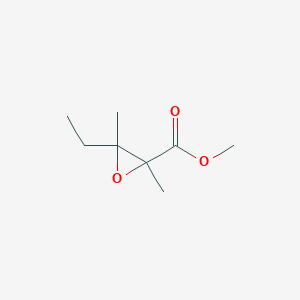

Methyl 3-ethyl-2,3-dimethyloxirane-2-carboxylate

Description

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

methyl 3-ethyl-2,3-dimethyloxirane-2-carboxylate |

InChI |

InChI=1S/C8H14O3/c1-5-7(2)8(3,11-7)6(9)10-4/h5H2,1-4H3 |

InChI Key |

OQDQDXLJLQQOKY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(O1)(C)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of an appropriate precursor with the desired substitution pattern (ethyl and methyl groups) on a carbonyl or unsaturated intermediate.

- Epoxidation or ring closure to form the oxirane ring.

- Esterification or methylation steps to introduce the methyl carboxylate group.

The following subsections detail specific methods reported in the literature and patents.

Synthesis via Condensation and Isomerization (Patent CN104557546A)

A method closely related to the synthesis of substituted oxirane carboxylates involves:

- Step 1: Formation of an intermediate by condensation

Using isopropanol (Virahol) and sodium metal to generate a reactive alkoxide under reflux conditions (82–88 °C).

A mixed solution of ethyl chloroacetate and acetone is added dropwise at low temperature (-5 to 5 °C) to carry out a condensation reaction. This forms an intermediate such as 3,3-dimethyloxirane-2-ethyl formate. - Step 2: Isolation and purification

The reaction mixture is subjected to distillation to recover solvents and washed with brine. Vacuum fractionation isolates the intermediate. - Step 3: Isomerization to target compound

The intermediate undergoes isomerization in the presence of para-toluenesulfonic acid at about 120 °C to yield the crude oxirane carboxylate ester. - Step 4: Final purification

Rectification (distillation) affords the purified product.

- Mild reaction conditions

- Environmentally friendlier solvents compared to toluene

- High yield of the final product

- Moderate yield of intermediate

- Use of sodium metal requires careful handling due to reactivity and safety concerns

Summary Table of Reaction Conditions:

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Alkoxide formation | Isopropanol + Sodium metal (1:4.5-5 molar) | 82–88 (reflux) | Sodium metal dissolves in isopropanol |

| Condensation | Ethyl chloroacetate + acetone (1:1.12 molar) | -5 to 5 | Dropwise addition, maintain temp |

| Intermediate isolation | Distillation, brine wash, vacuum fractionation | Ambient to 120 | Purification steps |

| Isomerization | Para-toluenesulfonic acid catalyst | ~120 | Converts intermediate to oxirane ester |

| Final purification | Rectification | Variable | Yields pure this compound |

Oxirane Formation via Epoxidation of Carbonyl Compounds (Patent CN102491959B)

Another approach to preparing oxirane derivatives involves:

- Generation of a sulfonium salt intermediate:

Dimethyl sulfoxide (DMSO) reacts with dimethyl sulfate to form a DMSO-dimethyl sulfate sulfonium salt. - Epoxidation reaction:

This sulfonium salt reacts with a suitable carbonyl compound in the presence of a catalyst (tertiary amines, quaternary ammonium salts, or polyethylene glycols) and alkali to form the oxirane ring.

This method is noted for:

- Clean and efficient reaction profile

- Suitability for scale-up

- Applicability to a variety of oxirane derivatives, including those with carboxylate groups

While this method is more general, it can be adapted to synthesize this compound by choosing the appropriate carbonyl precursor.

Analytical and Process Considerations

Reaction Monitoring and Yield Optimization

- Chlorine content in reaction mixtures is monitored to ensure completion of condensation reactions (<0.5% residual).

- Temperature control during condensation and isomerization is critical to avoid side reactions and maximize yield.

- Purification steps such as vacuum fractionation and rectification are essential for isolating high-purity product.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-2,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or peracids are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Diols

Reduction: Alcohols

Substitution: Substituted oxirane derivatives

Scientific Research Applications

Methyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate is a compound with applications spanning across chemistry, biology, medicine, and industry. Its role as a building block in organic synthesis and a reagent in various chemical reactions highlights its importance in chemistry. Furthermore, it has been explored for its potential biological activities, interactions with biomolecules, potential therapeutic properties, and as a precursor in synthesizing pharmaceutical compounds. It is also utilized in the production of specialty chemicals and materials.

Scientific Research Applications

- Chemistry Methyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate serves as a building block in organic synthesis.

- Biology This compound is investigated for its potential biological activities and how it interacts with biomolecules.

- Medicine Researches explore its therapeutic properties and use it as a precursor in synthesizing pharmaceutical compounds.

- Industry Methyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate is utilized in producing specialty chemicals and materials.

Chemical Reactions

Methyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate can undergo several types of chemical reactions:

- Oxidation Oxidation can lead to the formation of diols.

- Reduction Reduction results in the formation of alcohols.

- Substitution Substitution leads to various substituted oxirane derivatives.

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-2,3-dimethyloxirane-2-carboxylate involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to analogs with variations in substituents, stereochemistry, and functional groups (Table 1).

Table 1: Comparison of Key Structural and Spectral Features

*Note: The molecular formula and weight for the target compound are inferred based on structural similarity.

Key Observations:

- Substituent Bulk : The target compound’s ethyl and methyl groups introduce steric hindrance, which may reduce reactivity in nucleophilic epoxide-opening reactions compared to less-substituted analogs like compound 7b .

- Electron-Withdrawing Groups : Chlorinated analogs (e.g., the cyclopentyl-chloro derivative in ) exhibit altered reactivity due to the electron-withdrawing Cl atom, increasing electrophilicity of the epoxide ring.

- Stereochemical Considerations : While stereochemical data for the target compound are unavailable, analogs like Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate () highlight how stereochemistry affects biological activity and synthetic utility .

Spectral Data and Characterization

- ¹H NMR Shifts : In compound 7b, methyl groups at δ 1.26 and 1.45 ppm suggest a deshielded environment due to the electron-withdrawing ester group . The target compound’s ethyl group would likely introduce additional splitting (e.g., quartets or triplets) in the δ 1.0–1.5 ppm range.

- Challenges in Characterization : Crystallographic data (e.g., via SHELX programs, ) or hydrogen-bonding analysis () could resolve ambiguities in stereochemistry and conformation .

Biological Activity

Methyl 3-ethyl-2,3-dimethyloxirane-2-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of oxirane derivatives, characterized by a three-membered cyclic ether structure. The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as epoxidation or ring-opening reactions.

Synthetic Pathways

- Epoxidation Reaction : The compound can be synthesized from ethyl 2-methylacrylate through a reaction with peracetic acid.

- Ring Opening : The oxirane ring can be opened by nucleophiles leading to various derivatives, which can then be esterified to form the desired methyl ester.

Biological Properties

The biological activity of this compound has been investigated in several contexts:

- Antimicrobial Activity : Studies have shown that oxirane derivatives exhibit significant antimicrobial properties against various bacterial strains. The mechanism typically involves disruption of microbial cell membranes.

- Anticancer Potential : Preliminary research indicates that this compound may possess anticancer properties, potentially through induction of apoptosis in cancer cells. The specific pathways involved are still under investigation.

- Nematicidal Effects : There is evidence suggesting that this compound exhibits nematicidal activity against plant-parasitic nematodes, making it a candidate for agricultural applications.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Membrane Disruption : The oxirane ring structure allows for interaction with lipid membranes, leading to increased permeability and eventual cell lysis in microbial organisms.

- Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest by interfering with mitotic processes.

Table 1: Summary of Biological Activities

| Activity Type | Organism/Cell Type | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | Inhibition of growth | |

| Anticancer | HeLa cells | Induction of apoptosis | |

| Nematicidal | Meloidogyne incognita | Mortality in juvenile stages |

Notable Research Findings

- A study published in MDPI highlighted the potential antimicrobial effects of similar oxirane compounds, suggesting a broader applicability for this compound in pharmaceutical formulations .

- Research conducted on nematicidal properties indicated that compounds with similar structures could effectively reduce nematode populations in agricultural settings .

Q & A

Basic Research Questions

Q. How can the synthesis of Methyl 3-ethyl-2,3-dimethyloxirane-2-carboxylate be optimized for higher yields?

- Methodology : The compound can be synthesized via epoxidation of α,β-unsaturated esters. Evidence from analogous esters (e.g., Methyl 2,3-dimethyloxirane-2-carboxylate) indicates that reaction conditions significantly impact yield. For example, Method D (using specific catalysts and solvent systems) achieved 55% yield in 20 minutes . Key factors include:

- Catalyst selection : Transition-metal catalysts or peroxides for epoxidation.

- Temperature control : Moderate temperatures (25–50°C) to avoid side reactions.

- Reaction monitoring : TLC or NMR to track intermediate formation.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) is essential. For instance, -NMR of similar oxirane derivatives shows distinct peaks for methyl groups (δ 1.26–1.45 ppm) and ester functionalities (δ 3.67–3.79 ppm) . -NMR identifies carbonyl carbons (~172 ppm) and quaternary carbons in the oxirane ring (~58 ppm). Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy validates ester C=O stretches (~1730 cm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths, angles, and torsional parameters. For example:

- Data collection : High-resolution (<1.0 Å) data minimizes errors in electron density maps .

- Validation : ORTEP-3 visualizes thermal ellipsoids to assess positional disorder .

- Case study : Crystallographic analysis of analogous epoxides revealed puckering amplitudes (e.g., 0.2–0.5 Å) critical for stability .

Q. What role do hydrogen-bonding networks play in the solid-state stability of this compound?

- Methodology : Graph set analysis (as per Etter’s rules) identifies recurring hydrogen-bond motifs. For example:

- Dimer formation : Carboxylate oxygens may form rings with adjacent molecules .

- Impact on packing : Strong H-bonds (e.g., O–H⋯O) enhance thermal stability, while weaker interactions (C–H⋯O) influence solubility .

Q. How can conformational analysis explain reactivity differences in derivatives of this compound?

- Methodology : Ring-puckering coordinates (Cremer-Pople parameters) quantify non-planarity. For a six-membered ring:

- Amplitude (q₂) : Measures deviation from planarity; higher q₂ increases strain and reactivity.

- Phase angle (φ) : Determines pseudorotation pathways during ring-opening reactions .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR data from different synthesis batches?

- Methodology : Contradictions may arise from residual solvents or diastereomers. Steps include:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes impurities .

- Chiral HPLC : Separates enantiomers if asymmetric synthesis is incomplete.

- Cross-validation : Compare experimental -NMR shifts with computational predictions (e.g., DFT calculations) .

Q. Why do crystallographic data sometimes conflict with computational models?

- Methodology : Discrepancies often stem from dynamic effects (e.g., temperature-dependent disorder). Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.